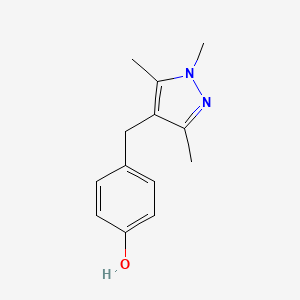

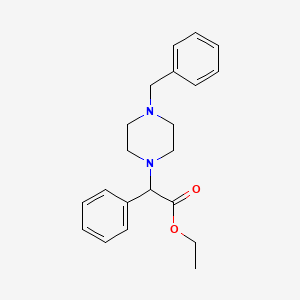

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

The compound "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" is a derivative of indole-3-carbaldehyde, which is a core structure in many pharmacologically active compounds. Indole derivatives are known for their versatility in chemical reactions, often serving as key intermediates in the synthesis of various heterocyclic compounds. The presence of the 3-methylphenoxy substituent suggests potential for unique reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of indole derivatives typically involves nucleophilic substitution reactions, as demonstrated in the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively at the 2-position with various nucleophiles to yield 2,3,6-trisubstituted indoles . Similarly, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves the treatment of indole-3-carbaldehyde with epichlorohydrin, followed by reactions with active methylene compounds . These methods could potentially be adapted to synthesize the compound by introducing the appropriate 3-methylphenoxy substituent at the correct stage of the reaction.

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and reactivity. For instance, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which could affect the compound's physical properties and reactivity . This suggests that the molecular structure of "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" would also be influenced by the orientation and electronic effects of its substituents.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The compound 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, for example, reacts with different compounds to form products with retained oxirane rings or undergoes heterocyclization depending on the reaction conditions . Additionally, the synthesis of 3-amino-6-(p-methylphenoxy)isoquinoline-4-carbaldehyde and its subsequent ring annulations to form complex polycyclic systems indicates the potential for "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from related compounds. For example, phenylmercury derivatives of indole compounds exhibit keto enamine structures with strong intramolecular coordination, which can influence their electronic and vibrational spectra, as well as their fluorescence properties . These characteristics are important when considering the applications of "1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde" in various fields, such as materials science or medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Green and Sustainable Synthesis

1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde, due to its core structure indole-3-carbaldehyde, finds application in green and sustainable chemistry. It serves as a versatile synthon in organic synthesis, with notable efficiency in knoevenagel condensation reactions. The use of ZnO nanoparticles as catalysts in the synthesis of knoevenagel condensed products of indole-3-carbaldehydes highlights its application in environmentally friendly chemical processes. This methodology boasts advantages like excellent yields, short reaction times, and high reaction rates, all while being economically and environmentally favorable (Madan, 2020).

Catalysis and Organic Synthesis

The compound is also pivotal in the development of new catalytic processes. It forms the basis for synthesizing indole core-containing Schiff bases, which are then used to produce palladacycles. These palladacycles, with both normal and spiro chelate rings, show significant promise as catalysts for various organic reactions, including the Suzuki–Miyaura coupling and allylation of aldehydes. The synthesis of these complexes demonstrates the compound's role in advancing catalytic methodologies, offering a homogeneous pathway for these reactions (Singh et al., 2017).

Anticancer Activity

Another research avenue for 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde involves its derivatives in medicinal chemistry, particularly in anticancer activity. The synthesis of 3-methyl-4-((1-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-ones and their evaluation against liver cancer proteins underscore the potential of indole-3-carbaldehyde derivatives in developing new anticancer agents. These compounds exhibit promising in vitro anti-cancer activity, especially against HepG2 cell lines, highlighting the therapeutic potential of modifications at the indole-3-carbaldehyde core (Reddy & Reddy, 2020).

Antioxidant Properties

The compound's derivatives have been evaluated for their antioxidant activity, with certain N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives showing significant antioxidant effects. These derivatives were synthesized through condensation reactions and assessed using standard antioxidant assays, revealing their potential as new antioxidant agents. This research area emphasizes the compound's utility in developing compounds with beneficial health effects (Gopi & Dhanaraju, 2020).

Antibacterial Activities

Research into semicarbazone derivatives of indole-3-carbaldehyde, including 1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde, demonstrates their antibacterial potential. These derivatives show inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, indicating their importance in developing new antibacterial agents. The study of these compounds' antibacterial properties further illustrates the versatility of indole-3-carbaldehyde derivatives in pharmaceutical applications (Carrasco et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-2-(3-methylphenoxy)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXHYVGYLMKQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203363 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-(3-methylphenoxy)-1H-indole-3-carbaldehyde | |

CAS RN |

338416-84-5 | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338416-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3-methylphenoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)